N-methyl-N-(1,2,4-oxadiazol-3-ylmethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Description
N-methyl-N-(1,2,4-oxadiazol-3-ylmethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a synthetic organic compound that features a complex structure combining an oxadiazole ring, a tetrahydronaphthalene moiety, and an acetamide group
Properties
IUPAC Name |
N-methyl-N-(1,2,4-oxadiazol-3-ylmethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-19(10-15-17-11-21-18-15)16(20)9-12-6-7-13-4-2-3-5-14(13)8-12/h6-8,11H,2-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULORNDETXJOJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC=N1)C(=O)CC2=CC3=C(CCCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1,2,4-oxadiazol-3-ylmethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Tetrahydronaphthalene Moiety: The tetrahydronaphthalene unit can be introduced via Friedel-Crafts alkylation or acylation reactions, using suitable naphthalene derivatives and alkylating agents.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthalene derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxadiazole ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, N-methyl-N-(1,2,4-oxadiazol-3-ylmethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide may exhibit bioactive properties, such as antimicrobial, anti-inflammatory, or anticancer activities. Its potential as a drug candidate can be explored through various in vitro and in vivo studies.
Industry
In the industrial sector, this compound could be used in the development of new polymers, coatings, or other materials with specific properties. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of N-methyl-N-(1,2,4-oxadiazol-3-ylmethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(1,2,4-oxadiazol-3-ylmethyl)-2-phenylacetamide: Similar structure but with a phenyl group instead of the tetrahydronaphthalene moiety.
N-methyl-N-(1,2,4-oxadiazol-3-ylmethyl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide: Contains a dihydrobenzofuran ring instead of the tetrahydronaphthalene moiety.
Uniqueness
The uniqueness of N-methyl-N-(1,2,4-oxadiazol-3-ylmethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide lies in its combination of the oxadiazole ring and the tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
